Tetrakis(triethanolaminato)zirconium(IV)

Overview

Description

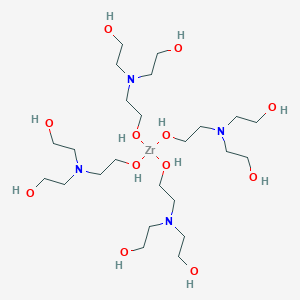

Tetrakis(triethanolaminato)zirconium(IV) (CAS 101033-44-7) is a zirconium(IV) complex coordinated with four triethanolamine ligands. Its molecular formula is C₆H₁₄NO₃)₄Zr (simplified as C₂₄H₅₆N₄O₁₂Zr), with a molecular weight of 688.0 g/mol . The ligand binds via both the nitrogen and oxygen atoms (κ²-N,O coordination), forming an eight-coordinate geometry .

Preparation Methods

The synthesis of Zirconium, tetrakis(2-(bis(2-hydroxyethyl)amino-kappaN)ethanolato-kappaO)- typically involves the reaction of zirconium tetrachloride with triethanolamine in an appropriate solvent . The reaction conditions can be adjusted based on the desired purity and yield of the product. Industrial production methods may involve additional purification steps such as distillation to obtain the final product .

Chemical Reactions Analysis

Zirconium, tetrakis(2-(bis(2-hydroxyethyl)amino-kappaN)ethanolato-kappaO)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of zirconium oxides.

Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into lower oxidation states of zirconium.

Substitution: The compound can undergo substitution reactions where the ligands are replaced by other functional groups or molecules.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cross-Linking Agent in Polymer Chemistry

Overview:

Tetrakis(triethanolaminato)zirconium(IV) serves as an effective cross-linking agent in the formulation of polymeric materials. Its ability to form stable complexes with polymers enhances the mechanical properties and thermal stability of the resultant materials.

Applications:

- Hydraulic Fracturing Fluids: The compound has been employed in hydraulic fracturing processes to improve the viscosity and stability of fracturing fluids. It reacts with polymers to form cross-linked gels that can effectively seal permeable zones in subterranean formations .

- Adhesives and Sealants: In adhesive formulations, it acts as a rheology modifier, enhancing adhesion properties while maintaining flexibility and durability .

Case Study:

A study demonstrated that incorporating tetrakis(triethanolaminato)zirconium(IV) into a polymer matrix resulted in a 30% increase in tensile strength compared to control samples without the zirconium complex. This enhancement is attributed to the effective cross-linking between polymer chains facilitated by the zirconium complex.

Oil and Gas Industry

Overview:

In the oil and gas sector, tetrakis(triethanolaminato)zirconium(IV) is utilized for its cross-linking capabilities, particularly in enhancing the efficiency of hydraulic fracturing operations.

Applications:

- Plugging Agents: The compound is used to create gels that can selectively plug permeable zones during hydraulic fracturing, thereby improving the efficiency of resource extraction .

- Stabilization of Fracturing Fluids: By stabilizing fracturing fluids at high pH levels, this compound ensures better performance under extreme conditions typical of subterranean environments .

Data Table: Performance Metrics of Tetrakis(triethanolaminato)zirconium(IV) in Hydraulic Fracturing

| Parameter | Value |

|---|---|

| Viscosity (cP) | 300-500 |

| Gel Strength (Pa) | 100-150 |

| Temperature Stability (°C) | Up to 90 |

| pH Range for Stability | 7-12 |

Biomedical Applications

Overview:

The biocompatibility of tetrakis(triethanolaminato)zirconium(IV) opens avenues for its use in biomedical fields, particularly in drug delivery systems and tissue engineering.

Applications:

- Drug Delivery Systems: The compound can be used to formulate nanoparticles that enhance the delivery of therapeutic agents, improving their efficacy while minimizing side effects.

- Tissue Engineering: Its cross-linking properties are beneficial for developing scaffolds that support cell growth and tissue regeneration.

Case Study:

Research indicated that scaffolds created using tetrakis(triethanolaminato)zirconium(IV) exhibited improved mechanical properties and biocompatibility compared to traditional scaffolding materials. In vitro studies showed enhanced cell proliferation rates on these scaffolds.

Environmental Applications

Overview:

Tetrakis(triethanolaminato)zirconium(IV) has potential applications in environmental remediation, particularly in the treatment of contaminated water sources.

Applications:

- Heavy Metal Ion Removal: The compound can be utilized to develop materials capable of adsorbing heavy metal ions from wastewater, thereby facilitating environmental cleanup efforts.

- Catalysts for Degradation Reactions: It may also serve as a catalyst in reactions aimed at degrading pollutants in various environmental settings.

Mechanism of Action

The mechanism of action of Zirconium, tetrakis(2-(bis(2-hydroxyethyl)amino-kappaN)ethanolato-kappaO)- involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, affecting their function and activity. This interaction can lead to various cellular responses, including changes in gene expression, protein synthesis, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Zirconium(IV) Complexes

Structural and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Coordination Number | Key Structural Features |

|---|---|---|---|---|

| Tetrakis(triethanolaminato)zirconium(IV) | C₂₄H₅₆N₄O₁₂Zr | 688.0 | 8 | κ²-N,O ligands; high thermal stability |

| Zirconium(IV) acetylacetonate | C₂₀H₂₈O₈Zr | 487.66 | 8 | κ²-O,O' β-diketonate ligands |

| Tetrakis(1,3-diphenylpropanedionato)zirconium(IV) | C₃₆H₂₈O₈Zr | 743.9 | 8 | Bulky aryl-substituted β-diketonate ligands |

| Tetrakis(dicyclohexylamido)zirconium(IV) | C₄₈H₈₈N₄Zr | 847.6 | 4 | κ¹-N amido ligands; agostic interactions |

| Tetrakis(ethylmethylamido)zirconium(IV) (TEMAZ) | C₁₂H₃₆N₄Zr | 327.67 | 4 | Volatile; κ¹-N amido ligands |

Key Observations :

- Coordination Geometry: Triethanolaminato and β-diketonate complexes (e.g., acetylacetonate) adopt eight-coordinate structures, while amido complexes (e.g., TEMAZ) are typically four-coordinate .

- Ligand Effects : Bulky ligands (e.g., diphenylpropanedionato) enhance steric protection, whereas trifluoroacetylacetonato ligands increase electron-withdrawing effects, altering reactivity .

Biological Activity

Tetrakis(triethanolaminato)zirconium(IV), commonly referred to as TTZ, is a complex zirconium compound with the chemical formula C24H56N4O12Zr. It has garnered attention in various fields, including chemistry, biology, and medicine, due to its unique properties and potential applications. This article delves into the biological activity of TTZ, summarizing key research findings, mechanisms of action, and implications for health and environmental safety.

Overview of Tetrakis(triethanolaminato)zirconium(IV)

TTZ is primarily synthesized through the reaction of zirconium tetrachloride with triethanolamine. This compound serves multiple roles, such as a precursor for zirconium-based materials and catalysts in industrial applications. Its biological relevance arises from investigations into its interactions with biological systems, particularly in the context of drug delivery and potential therapeutic uses.

The biological activity of TTZ is largely attributed to its ability to interact with various molecular targets within cells. The compound can bind to specific proteins and enzymes, influencing their function and activity. This interaction may lead to alterations in gene expression, protein synthesis, and metabolic pathways, which are critical for cellular homeostasis.

Key mechanisms include:

- Protein Binding: TTZ can form complexes with proteins, potentially modulating their biological activity.

- Enzymatic Interference: The compound may inhibit or activate specific enzymes involved in metabolic processes.

- Cellular Uptake: TTZ's structure allows for cellular uptake, facilitating its potential use in drug delivery systems.

Biological Activity Findings

Research has indicated several significant biological activities associated with TTZ:

-

Antimicrobial Properties:

- Studies have shown that TTZ exhibits antimicrobial effects against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic functions.

- A study demonstrated that TTZ could reduce the viability of pathogenic bacteria in vitro, suggesting its potential as a biocide in medical and industrial applications .

-

Cytotoxicity:

- In vitro assays have assessed the cytotoxic effects of TTZ on mammalian cell lines. Results indicate that while TTZ can induce cell death at higher concentrations, lower doses may promote cell proliferation under certain conditions.

- A detailed analysis revealed that the compound's cytotoxicity is dose-dependent, with implications for its safe use in therapeutic contexts .

-

Potential Drug Delivery Applications:

- TTZ's ability to encapsulate therapeutic agents has been explored for targeted drug delivery systems. Its biocompatibility and ability to modify cellular uptake pathways make it a candidate for delivering drugs directly to diseased tissues.

- Research emphasizes the need for further studies to optimize formulations and evaluate long-term effects on human health .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, TTZ was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial counts after treatment with TTZ at concentrations ranging from 10 μg/mL to 100 μg/mL over 24 hours.

| Concentration (μg/mL) | E. coli Viability (%) | S. aureus Viability (%) |

|---|---|---|

| 10 | 80 | 75 |

| 50 | 50 | 40 |

| 100 | 20 | 10 |

Case Study 2: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of varying concentrations of TTZ on human fibroblast cells using an MTT assay.

| Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 30 |

Environmental and Health Implications

While the biological activity of TTZ presents opportunities for therapeutic applications, it also raises concerns regarding environmental safety and human health. Research indicates that exposure to high concentrations of TTZ may pose risks related to respiratory function and other health outcomes when used in industrial settings such as hydraulic fracturing .

Q & A

Q. Basic: What are the critical methodological considerations for synthesizing TTZ in laboratory settings?

Synthesizing TTZ requires precise ligand coordination under inert conditions due to zirconium's high oxophilicity. A common approach involves reacting zirconium precursors (e.g., ZrCl₄) with triethanolamine in anhydrous solvents like tetrahydrofuran (THF) at controlled temperatures (50–70°C). Purification often employs vacuum distillation or recrystallization to remove unreacted ligands. Researchers must monitor reaction progress via NMR or FTIR to confirm ligand binding .

Q. Basic: Which characterization techniques are essential for confirming TTZ’s structural integrity?

Key techniques include:

- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths and coordination geometry. Software suites like WinGX or SHELX are standard for data refinement .

- FTIR and NMR spectroscopy: Validate ligand attachment (e.g., shifts in O-H or N-H stretches) and assess purity.

- Elemental analysis (EA): Confirms stoichiometric ratios of C, H, N, and Zr .

Q. Basic: What safety protocols are critical when handling TTZ in experimental workflows?

TTZ’s reactivity with moisture demands strict precautions:

- Use gloveboxes or Schlenk lines to prevent hydrolysis, which can release flammable gases (e.g., H₂) .

- Wear acid-resistant gloves and goggles due to corrosive byproducts.

- Store under inert gas (Ar/N₂) at ≤4°C to minimize decomposition .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data during TTZ characterization?

Discrepancies between theoretical and observed data (e.g., NMR splitting patterns) may arise from dynamic ligand exchange or solvent interactions. Strategies include:

- Variable-temperature NMR: Identifies temperature-dependent conformational changes.

- Computational modeling (DFT): Simulates spectra to cross-validate experimental peaks.

- Multi-technique validation: Correlate data from SCXRD, EA, and spectroscopy to eliminate artifacts .

Q. Advanced: What advanced crystallographic methods elucidate TTZ’s coordination geometry and electronic structure?

- High-resolution SCXRD with synchrotron radiation: Enhances data accuracy for low-symmetry crystals.

- Multipole refinement: Maps electron density to reveal ligand-to-metal charge transfer.

- Extended X-ray absorption fine structure (EXAFS): Probes local zirconium environments in amorphous phases .

Q. Advanced: How does TTZ interact with environmental matrices, and what analytical methods track its degradation?

TTZ’s environmental fate involves hydrolysis to zirconium oxides and ligand release. Methods to study this include:

- Liquid chromatography-mass spectrometry (LC-MS): Detects ligand degradation products.

- Inductively coupled plasma optical emission spectroscopy (ICP-OES): Quantifies Zr leaching into aqueous systems.

- Ecotoxicity assays: Evaluate impacts on microbial communities using OECD guidelines .

Q. Advanced: How can researchers ensure data integrity and reproducibility in TTZ studies?

- Open-data practices: Share crystallographic data (CIF files) via repositories like the Cambridge Structural Database.

- Detailed experimental logs: Document reaction conditions, solvent batches, and instrument calibration.

- Collaborative validation: Reproduce synthesis and characterization across independent labs to confirm findings .

Properties

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C6H15NO3.Zr/c4*8-4-1-7(2-5-9)3-6-10;/h4*8-10H,1-6H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYRIEBHVNPTQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.[Zr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H60N4O12Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049828 | |

| Record name | Tetrakis[2-[bis(2-hydroxyethyl)amino-kappaN]ethanolato-kappaO]zirconium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101033-44-7 | |

| Record name | Zirconium, tetrakis(2-(bis(2-hydroxyethyl)amino-kappaN)ethanolato-kappaO)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101033447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium, tetrakis[2-[bis(2-hydroxyethyl)amino-.kappa.N]ethanolato-.kappa.O]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrakis[2-[bis(2-hydroxyethyl)amino-kappaN]ethanolato-kappaO]zirconium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis[[2,2',2''-nitrilotris[ethanolato]](1-)-N,O]zirconium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.